molecular formula C22H20N4O3 B12149546 ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12149546
M. Wt: 388.4 g/mol
InChI Key: ALZITPFMHWQQCK-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, imines, and various aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification methods such as recrystallization, chromatography, and distillation are commonly employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • 6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

These compounds share similar tricyclic structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure and multiple functional groups. Its intricate design suggests potential biological activities that could be relevant in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C29H27N5O3
Molecular Weight 493.6 g/mol
IUPAC Name This compound
InChI Key KULUWVJEDJIAJL-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the imino group and the triazatricyclic structure may facilitate binding to these targets, potentially influencing their activity and leading to various biological effects.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The triazole ring is often associated with antifungal activity.
  • Anticancer Potential : Research suggests that derivatives of triazatricyclic compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies have shown that related compounds can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) investigated the antimicrobial efficacy of various triazatricyclic compounds against common pathogens. The results indicated that compounds similar to ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of structurally related compounds were evaluated in vitro on human cancer cell lines (HeLa and MCF-7). The results demonstrated that these compounds induced apoptosis in a dose-dependent manner.

Study 3: Anti-inflammatory Properties

Research by Lee et al. (2023) highlighted the anti-inflammatory potential of related triazatricyclic compounds in a murine model of arthritis. The study reported a significant reduction in inflammatory markers and joint swelling after treatment.

Toxicological Profile

According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This toxicity profile necessitates careful handling and further investigation into its environmental impact.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O3/c1-3-29-22(28)16-12-17-20(24-18-6-4-5-11-25(18)21(17)27)26(19(16)23)13-15-9-7-14(2)8-10-15/h4-12,23H,3,13H2,1-2H3

InChI Key

ALZITPFMHWQQCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)C

Origin of Product

United States

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